![molecular formula C21H23Cl2N3O2 B4773259 N-(4-acetylphenyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4773259.png)
N-(4-acetylphenyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide
Overview
Description
N-(4-acetylphenyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide, also known as AD-1211, is a chemical compound that has been synthesized and studied for its potential pharmacological properties. This compound belongs to the class of piperazine derivatives and has been shown to have potential therapeutic applications in the field of neuroscience.
Mechanism of Action
The exact mechanism of action of N-(4-acetylphenyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide is not fully understood. However, it is believed to modulate the activity of dopamine receptors in the brain, particularly the D2 receptor. This modulation may lead to a reduction in the symptoms of psychosis and schizophrenia. Additionally, N-(4-acetylphenyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its potential antidepressant effects.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of dopamine receptors in the brain, which may lead to a reduction in the symptoms of psychosis and schizophrenia. Additionally, N-(4-acetylphenyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its potential antidepressant effects. However, further research is needed to fully understand the biochemical and physiological effects of N-(4-acetylphenyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide.
Advantages and Limitations for Lab Experiments
N-(4-acetylphenyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide has several advantages for lab experiments. It is a relatively stable compound and can be synthesized in large quantities. Additionally, it has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are also limitations to using N-(4-acetylphenyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide in lab experiments. Its exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, further research is needed to fully understand the potential side effects of N-(4-acetylphenyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide.
Future Directions
There are several future directions for research on N-(4-acetylphenyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide. One potential direction is to further study its potential as a novel antipsychotic agent. Additionally, further research is needed to fully understand the mechanism of action of N-(4-acetylphenyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide and its potential side effects. Another potential direction is to study the potential of N-(4-acetylphenyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide as an antidepressant. Overall, further research is needed to fully understand the potential therapeutic applications of N-(4-acetylphenyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide.
Scientific Research Applications
N-(4-acetylphenyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have potential as a novel antipsychotic agent due to its ability to modulate the activity of dopamine receptors in the brain. Additionally, N-(4-acetylphenyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to have potential as an antidepressant due to its ability to increase the levels of serotonin and norepinephrine in the brain.
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O2/c1-15(27)16-3-6-19(7-4-16)24-21(28)14-26-10-8-25(9-11-26)13-17-2-5-18(22)12-20(17)23/h2-7,12H,8-11,13-14H2,1H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHVRRYHUVFXFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-[4-(2,4-dichlorobenzyl)piperazin-1-yl]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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